molecular formula C19H23FN2OS B4766015 [4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

Cat. No.: B4766015
M. Wt: 346.5 g/mol
InChI Key: YBJCTHFYWHZFQQ-UHFFFAOYSA-N
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Description

4-(3-Fluorobenzyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group and a thienylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-fluorobenzyl)piperazinomethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the piperazine ring.

    Attachment of the Thienylmethanone Moiety: The thienylmethanone group can be attached through a Friedel-Crafts acylation reaction, where the thienyl ring reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorobenzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Materials Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting neurological disorders due to its piperazine moiety.

    Biological Probes: It can be used as a fluorescent probe for studying biological systems, owing to its fluorobenzyl group.

Industry:

    Coatings: The compound can be used in the formulation of advanced coatings with enhanced durability and resistance to environmental factors.

    Electronics: It can be employed in the development of organic semiconductors for electronic devices.

Mechanism of Action

The mechanism of action of 4-(3-fluorobenzyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity for these receptors. The thienylmethanone moiety can participate in electron transfer processes, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • 4-(3-Chlorobenzyl)piperazinomethanone
  • 4-(3-Methylbenzyl)piperazinomethanone
  • 4-(3-Bromobenzyl)piperazinomethanone

Comparison:

  • Uniqueness: The presence of the fluorine atom in 4-(3-fluorobenzyl)piperazinomethanone enhances its lipophilicity and metabolic stability compared to its chloro, methyl, and bromo analogs.
  • Reactivity: The fluorobenzyl group can participate in unique substitution reactions that are not possible with other halogenated or alkylated derivatives.
  • Applications: The compound’s unique properties make it particularly suitable for applications in medicinal chemistry and materials science, where enhanced stability and reactivity are desired.

Properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(5-propan-2-ylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c1-14(2)18-11-16(13-24-18)19(23)22-8-6-21(7-9-22)12-15-4-3-5-17(20)10-15/h3-5,10-11,13-14H,6-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJCTHFYWHZFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE
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[4-(3-FLUOROBENZYL)PIPERAZINO](5-ISOPROPYL-3-THIENYL)METHANONE

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